molecular formula C13H13N3O4 B5573192 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-methoxyphenyl)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5573192
M. Wt: 275.26 g/mol
InChI Key: KVEDBUQPONGYNX-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09060590 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel compounds derived from N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-methoxyphenyl)acetamide and evaluating their antimicrobial properties. For instance, a study by Hossan et al. (2012) detailed the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing their effectiveness against bacterial and fungal pathogens.

Catalytic and Green Synthesis

The compound's role as an intermediate in catalytic processes for green chemistry applications has been highlighted. For example, Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating an efficient and environmentally friendly synthetic route.

Radiosynthesis for Imaging

Another area of application involves the radiosynthesis of related compounds for imaging purposes. Dollé et al. (2008) reported on the synthesis of a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the potential of such compounds in medical diagnostics.

Anti-inflammatory and Analgesic Agents

Research into the anti-inflammatory and analgesic properties of derivatives has been conducted, indicating potential therapeutic applications. The study by Abu‐Hashem et al. (2020) synthesized novel compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac.

Anticancer Activity

The anticancer potential of derivatives has also been explored. Al-Sanea et al. (2020) synthesized compounds tested on various cancer cell lines, finding some with appreciable cancer cell growth inhibition, indicating the value of these compounds in developing new anticancer agents.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-20-9-4-2-8(3-5-9)6-11(17)15-10-7-14-13(19)16-12(10)18/h2-5,7H,6H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDBUQPONGYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.